molecular formula C18H19N3O4 B5412621 ethyl 2-(2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)-1,3-oxazole-4-carboxylate

ethyl 2-(2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)-1,3-oxazole-4-carboxylate

Cat. No.: B5412621
M. Wt: 341.4 g/mol
InChI Key: MSTUXYYASRMXHD-UHFFFAOYSA-N
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Description

Spirocyclic oxindoles, which are similar to the compound you’re asking about, are a significant class of compounds in organic and medicinal chemistry . They are often used as intermediates or final products in total synthesis and as model compounds for the development of enantioselective catalytic methodologies .


Synthesis Analysis

The development of novel synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry . For example, the four-component reaction of 5-R-isatins (R = H, CH3), malononitrile, monothiomalonamide (3-amino-3-thioxo- propanamide) and triethylamine in hot EtOH yields a mixture of isomeric triethylammonium 6’-amino-3’-(aminocarbonyl)-5’-cyano-2-oxo-1,2-dihydro-1’H- and 6’-amino-3’-(aminocarbonyl)- 5’-cyano-2-oxo-1,2-dihydro-3’H-spiro [indole-3,4’-pyridine]-2’-thiolates .


Molecular Structure Analysis

Spirocyclic structures are inherently highly 3-dimensional structures. The shared tetrahedral sp3-carbon atom positions the planes of the 2 rings orthogonally, despite the torsional strain this may impose on the substituents of the rings .


Chemical Reactions Analysis

The reactivity and structure of the products was studied. Oxidation of spiro [indole-3,4’-pyridine]-2’-thiolates with DMSO-HCl system produced only acidification products . The alkylation of the prepared spiro [indole-3,4’-pyridine]-2’-thiolates upon treatment with N-aryl α-chloroacetamides and α-bromoacetophenones proceeds in a regioselective way at the sulfur atom .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For similar compounds, NMR spectroscopy can be used to determine the structure and confirm the identity of the compound .

Future Directions

The development of new synthetic strategies and the exploration of the biological activity of these compounds are areas of ongoing research .

Properties

IUPAC Name

ethyl 2-(2-oxospiro[1H-indole-3,4'-piperidine]-1'-yl)-1,3-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-2-24-15(22)14-11-25-17(20-14)21-9-7-18(8-10-21)12-5-3-4-6-13(12)19-16(18)23/h3-6,11H,2,7-10H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSTUXYYASRMXHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC(=N1)N2CCC3(CC2)C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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